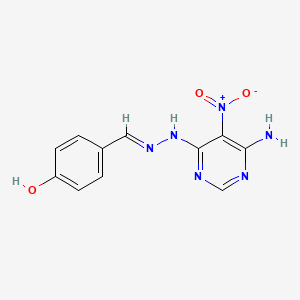
(E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
While the specific synthesis of (E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol is not detailed in the provided papers, similar Schiff bases are synthesized through the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol involved the reaction of 2-aminopyridine with 5-chlorosalicylaldehyde . Similarly, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine . These methods suggest that the synthesis of the compound would likely involve the reaction of an appropriate amine with a nitro-substituted pyrimidine derivative.
Molecular Structure Analysis
Schiff bases like the one often exhibit interesting structural characteristics, such as intramolecular hydrogen bonding and π-π stacking, which contribute to their stability and fluorescence properties. For example, the compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol crystallizes in the monoclinic system and features a stable crystal structure constructed by π-π packing and intramolecular hydrogen bonds . These structural features are crucial for the biological activity and interaction with other molecules.
Chemical Reactions Analysis
Schiff bases are known to participate in various chemical reactions, including coordination with metal ions, which can lead to the formation of complex structures with potential applications in catalysis and material science. The compound (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol, for example, has been studied for its anion recognition properties, indicating its potential use in sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their photophysical properties. For instance, the compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol exhibits blue fluorescence, which is a result of its specific electronic structure . Additionally, the antimicrobial activity of Schiff bases, as seen in the study of (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol, suggests that they can interact with biological targets such as DNA and proteins .
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives
Mode of Action
Based on its structural similarity to other aminopyrimidines , it can be hypothesized that it may act as a nucleophile, attacking electrophilic carbon centers in biological targets . The presence of the nitro group and the hydrazone linkage could potentially influence its reactivity and binding affinity.
Biochemical Pathways
Aminopyrimidines are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and enzymatic reactions .
Propiedades
IUPAC Name |
4-[(E)-[(6-amino-5-nitropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c12-10-9(17(19)20)11(14-6-13-10)16-15-5-7-1-3-8(18)4-2-7/h1-6,18H,(H3,12,13,14,16)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPFJPDDNQPLE-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)

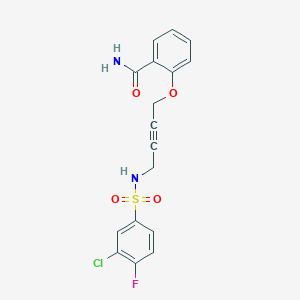

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
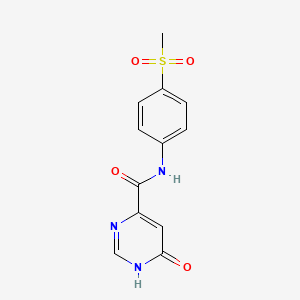
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
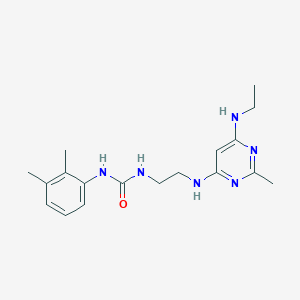

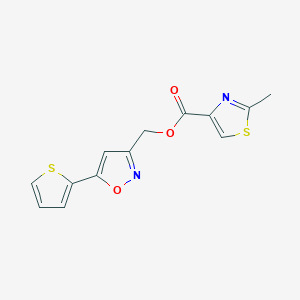
![2-(benzo[d]oxazol-2-ylthio)-N-(2-methoxyquinolin-8-yl)acetamide](/img/structure/B3020688.png)
![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)